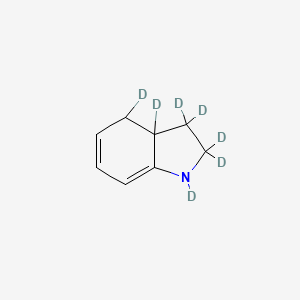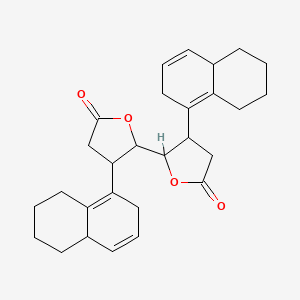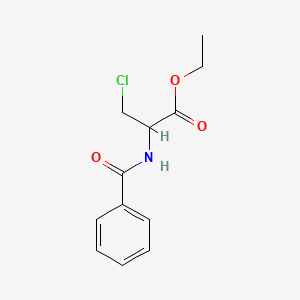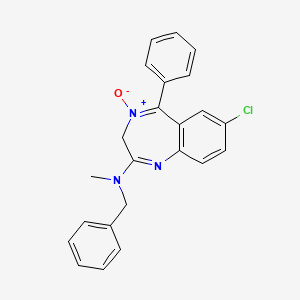
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthoquinone and exhibits significant biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate typically involves the derivation from shikonin, a naturally occurring naphthoquinone. The synthetic route includes the following steps:
Starting Material: Shikonin is used as the starting material.
Reaction Conditions: The reaction involves the use of specific reagents and conditions to introduce the acetate group at the desired position on the naphthoquinone ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthoquinone ring.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate involves its interaction with topoisomerase enzymes. It inhibits the activity of topoisomerase II and topoisomerase I, leading to the stabilization of the DNA-topoisomerase complex and the induction of double-strand breaks (DSBs). This ultimately triggers apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Shikonin: The parent compound from which (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is derived.
Naphthoquinone Derivatives: Other derivatives of naphthoquinone with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase enzymes more effectively than its parent compound, shikonin, highlights its potential as a more potent anticancer agent .
Propriétés
Numéro CAS |
54725-00-7 |
|---|---|
Formule moléculaire |
C13H10O7 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
(5,8-dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H10O7/c1-5(14)20-9-4-7(16)10-6(15)3-8(19-2)12(17)11(10)13(9)18/h3-4,15,17H,1-2H3 |
Clé InChI |
WKDCTCOODWUCNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


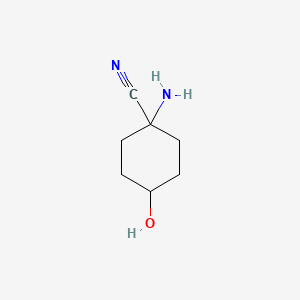
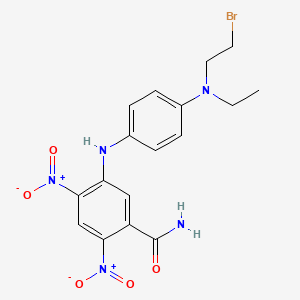
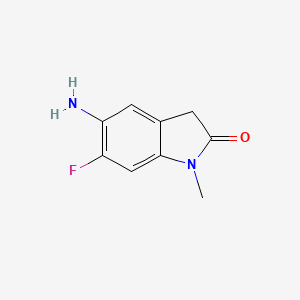
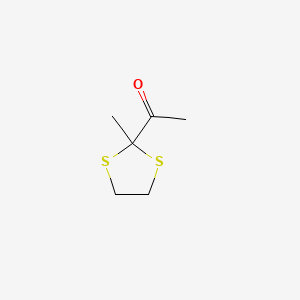
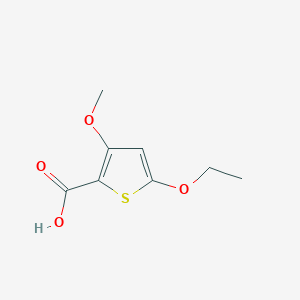
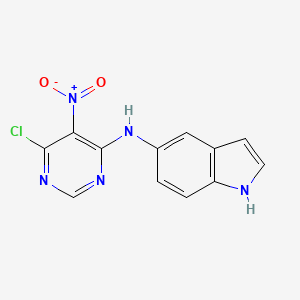
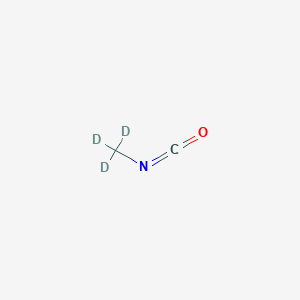
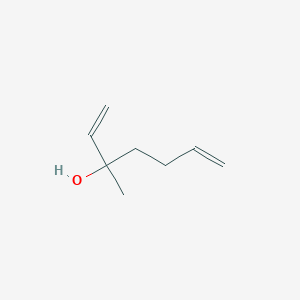
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
